molecular formula C17H13N3O3 B2553603 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one CAS No. 1357155-88-4

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one

Cat. No. B2553603
M. Wt: 307.309
InChI Key: YFIXKMRGCWOODH-JXMROGBWSA-N
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Description

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one, also known as MIPNO, is a synthetic compound derived from the pyridine and nitroaromatic families. It has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Chemistry and Properties of Related Compounds

Compounds related to (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one have been extensively studied in various branches of chemistry. The review by Boča et al. (2011) delves into the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). The study explores the preparation, properties, and potential applications of these compounds in detail, revealing the diverse range of functionalities they possess, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

The compound's derivatives have been implicated in the synthesis and catalysis of heterocyclic N-oxide derivatives, known for their versatility as synthetic intermediates and their importance in biological applications. These derivatives have been shown to be vital in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis, showcasing their significant role in medicinal applications (Li et al., 2019).

Drug Development and Medicinal Chemistry

Moreover, the compound's structural motif, particularly the imidazole ring, is part of many synthetic drugs. Research has highlighted the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, demonstrating the pharmaceutical significance of these compounds. These derivatives possess various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities, underscoring their potential in drug development and medicinal chemistry (Abdurakhmanova et al., 2018).

properties

IUPAC Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-17(19-11-3-2-4-16(19)18-12)15(21)10-7-13-5-8-14(9-6-13)20(22)23/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXKMRGCWOODH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one

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